

# 2-Chloro-6-fluoro-4-nitrobenzenamine chemical structure

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## Compound of Interest

Compound Name: 2-Chloro-6-fluoro-4-nitroaniline

CAS No.: 350-20-9

Cat. No.: B1430236

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Technical Whitepaper: 2-Chloro-6-fluoro-4-nitrobenzenamine

## Executive Summary

2-Chloro-6-fluoro-4-nitrobenzenamine (CAS: 350-20-9), often referred to as **2-chloro-6-fluoro-4-nitroaniline**, is a highly functionalized aromatic building block critical to the synthesis of next-generation agrochemicals and pharmaceuticals. Characterized by its "push-pull" electronic structure—where the electron-donating amino group opposes the electron-withdrawing nitro, chloro, and fluoro substituents—this molecule serves as a versatile scaffold.

This guide details the physicochemical profile, validated synthetic protocols, and downstream utility of this compound, specifically focusing on its role as a precursor for benzimidazole-based kinase inhibitors and herbicides.

## Molecular Architecture & Physicochemical Profile

The molecule features a polysubstituted benzene ring where the steric and electronic environments are tightly controlled. The ortho-flanking halogens (Cl, F) create significant steric hindrance around the primary amine, modulating its nucleophilicity, while the para-nitro group

strongly deactivates the ring toward further electrophilic attack, yet activates it for specific reduction pathways.

## Table 1: Physicochemical Specifications

Property	Specification
IUPAC Name	2-Chloro-6-fluoro-4-nitrobenzenamine
Common Name	2-Chloro-6-fluoro-4-nitroaniline
CAS Registry Number	350-20-9
Molecular Formula	
Molecular Weight	190.56 g/mol
Appearance	Yellow crystalline solid
Melting Point	138–142 °C (Typical range for pure isomer)
Solubility	Soluble in DMSO, DMF, Ethyl Acetate; Insoluble in Water
pKa (Conjugate Acid)	~ -0.5 to 1.0 (Estimated; weakly basic due to electron withdrawal)

## Synthetic Pathways & Process Chemistry

The synthesis of 2-chloro-6-fluoro-4-nitrobenzenamine is a classic example of regioselective electrophilic aromatic substitution. The precursor, 2-chloro-6-fluoroaniline, directs the incoming nitro group to the para position (C4) because the ortho positions (C2, C6) are blocked by halogens, and the meta positions are deactivated by the cooperative inductive effects of the halogens.

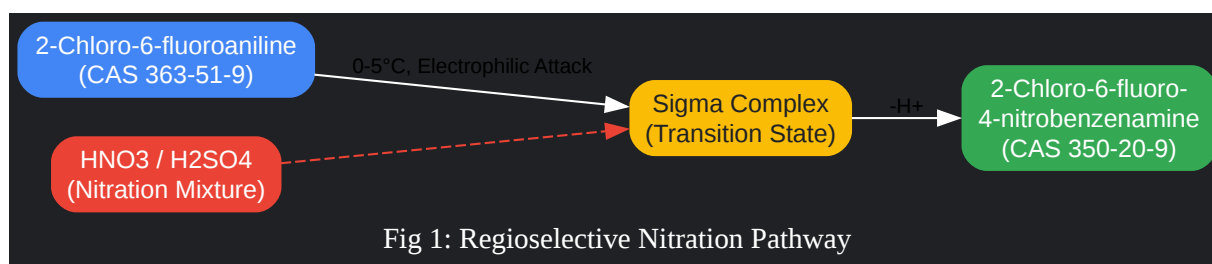
## Validated Synthesis Protocol: Mixed Acid Nitration

Reaction Logic: The amino group is a strong activator. However, in highly acidic media, it becomes protonated (anilinium), which is meta-directing. To ensure para-nitration, the reaction conditions must balance acidity to maintain a concentration of the free amine or rely on the fact that the ortho/para directing power of the unprotonated amine species dominates the kinetics, even if present in low concentrations.

### Step-by-Step Methodology:

- Preparation: Charge a glass-lined reactor with Sulfuric Acid ( , 98%, 5.0 vol) and cool to 0–5°C.
- Dissolution: Slowly add 2-Chloro-6-fluoroaniline (1.0 eq) while maintaining internal temperature <10°C. Stir until fully dissolved.
- Nitration: Prepare a mixture of Nitric Acid ( , 70%, 1.05 eq) and Sulfuric Acid (1.0 vol). Add this solution dropwise to the reactor over 60 minutes.
  - Critical Control Point: Exotherms can lead to dinitration or oxidative tarring. Maintain T < 5°C.
- Quenching: Pour the reaction mixture onto crushed ice (10 wt equiv) with vigorous stirring. The product will precipitate as a yellow solid.
- Isolation: Filter the solid. Wash the cake with water until the filtrate pH is neutral.
- Purification: Recrystallize from Ethanol/Water (8:2) if high purity (>99%) is required for pharmaceutical applications.

## Synthesis Workflow Diagram



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Figure 1: The steric blocking by Cl and F at C2/C6 forces the Nitro group to the C4 position.

## Reactivity & Downstream Applications

The utility of 2-chloro-6-fluoro-4-nitrobenzenamine lies in its ability to function as a "masked" diamine. The nitro group is robust enough to survive various coupling reactions at the amine (N1) before being reduced to reveal a second amine at C4.

### Reduction to Diamine (Benzimidazole Synthesis)

A primary application in drug discovery is the synthesis of benzimidazoles, a pharmacophore found in anthelmintics and kinase inhibitors.

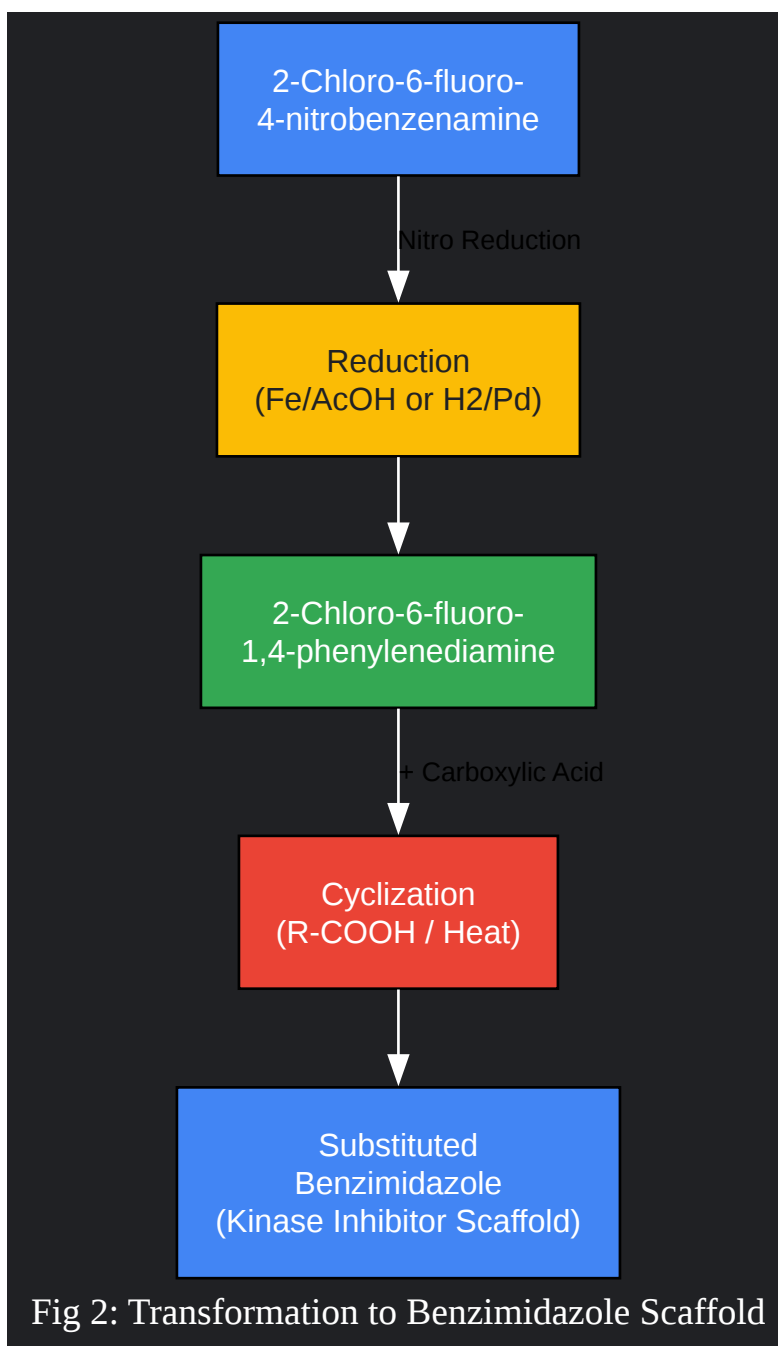
- Mechanism: Selective reduction of the nitro group yields 2-chloro-6-fluoro-1,4-phenylenediamine.
- Reagents: Iron powder/Ammonium Chloride (Fe/NH<sub>4</sub>Cl) or Catalytic Hydrogenation ( , Pd/C).
- Cyclization: The resulting diamine reacts with carboxylic acids or aldehydes to close the imidazole ring.

### Sandmeyer & Diazotization

Despite the electron-deficient ring, the primary amine can undergo diazotization ( ).

- Utility: This allows for the replacement of the amine with other halides (I, Br) or a hydroxyl group, creating highly specific halogenated nitrobenzenes used in herbicide synthesis.

## Functionalization Workflow



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Figure 2: The primary pharmaceutical workflow involves reduction and cyclization.

## Safety, Handling, & Analytics

### Analytical Validation

To verify the identity of the synthesized material, the following analytical markers are standard:

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): Look for the broad singlet ( ) around 6.5–7.0 ppm and the aromatic protons as a doublet (coupling ) due to the fluorine splitting.
- HPLC: C18 Column, Acetonitrile/Water gradient. The nitro group makes the compound UV active (strong absorbance ~254 nm and ~300 nm).

## Safety Profile (GHS Classifications)

- Acute Toxicity: Like most nitroanilines, this compound is toxic if swallowed or inhaled. It may cause methemoglobinemia (cyanosis).
- Skin/Eye: Irritant.
- Handling: Use a fume hood. Wear nitrile gloves. Avoid dust formation.

## References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10046837, **2-Chloro-6-fluoro-4-nitroaniline**. Retrieved from [\[Link\]](#)
- Google Patents. Synthesis of substituted anilines and their use in herbicide manufacture (WO2013029338A1).
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